Cas no 69815-95-8 (5-methylfuran-2-sulfonyl chloride)
5-methylfuran-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 5-methylfuran-2-sulfonyl chloride
- 2-Furansulfonyl chloride,5-methyl
- 5-Methylfur-2-ylsulphonyl chloride
- 5-methyl-furan-2-sulfonic acid chloride
- 5-methylfuran-2-ylsulfonyl chloride
- DTXSID20591384
- 5-METHYLFURAN-2-SULFONYLCHLORIDE
- 69815-95-8
- AKOS006343326
- EN300-78527
- 5-Methylfuran-2-sulfonyl chloride,95%
- 5-methylfuran-2-sulfonyl chloride, AldrichCPR
- FT-0739328
- SCHEMBL214431
- YNNRJWKCQVUBDZ-UHFFFAOYSA-N
- 767580-04-1
- CS-0197377
- MFCD11109334
- 5-methyl-furan-2-sulfonyl chloride
- AT17332
- BS-52442
- DB-074226
-
- MDL: MFCD11109334
- Inchi: 1S/C5H5ClO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
- InChI Key: YNNRJWKCQVUBDZ-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=C(C)O1)(=O)=O
Computed Properties
- Exact Mass: 179.96500
- Monoisotopic Mass: 179.9647929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.7Ų
Experimental Properties
- PSA: 55.66000
- LogP: 2.59630
5-methylfuran-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR59996-250mg |
5-Methylfuran-2-sulphonyl chloride |
69815-95-8 | 95% | 250mg |
£224.00 | 2025-02-20 | |
| Apollo Scientific | OR59996-1g |
5-Methylfuran-2-sulphonyl chloride |
69815-95-8 | 95% | 1g |
£526.00 | 2025-02-20 | |
| abcr | AB281832-250 mg |
5-Methylfur-2-ylsulphonyl chloride, 95%; . |
69815-95-8 | 95% | 250 mg |
€586.00 | 2023-07-20 | |
| abcr | AB281832-1 g |
5-Methylfur-2-ylsulphonyl chloride, 95%; . |
69815-95-8 | 95% | 1 g |
€1,111.00 | 2023-07-20 | |
| abcr | AB281832-250mg |
5-Methylfur-2-ylsulphonyl chloride, 95%; . |
69815-95-8 | 95% | 250mg |
€586.00 | 2025-04-17 | |
| abcr | AB281832-1g |
5-Methylfur-2-ylsulphonyl chloride, 95%; . |
69815-95-8 | 95% | 1g |
€1111.00 | 2025-04-17 | |
| Enamine | EN300-78527-0.05g |
5-methylfuran-2-sulfonyl chloride |
69815-95-8 | 95% | 0.05g |
$170.0 | 2024-05-22 | |
| Enamine | EN300-78527-0.1g |
5-methylfuran-2-sulfonyl chloride |
69815-95-8 | 95% | 0.1g |
$253.0 | 2024-05-22 | |
| Enamine | EN300-78527-0.25g |
5-methylfuran-2-sulfonyl chloride |
69815-95-8 | 95% | 0.25g |
$361.0 | 2024-05-22 | |
| Enamine | EN300-78527-0.5g |
5-methylfuran-2-sulfonyl chloride |
69815-95-8 | 95% | 0.5g |
$568.0 | 2024-05-22 |
5-methylfuran-2-sulfonyl chloride Suppliers
5-methylfuran-2-sulfonyl chloride Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 5-methylfuran-2-sulfonyl chloride
Professional Introduction to 5-methylfuran-2-sulfonyl chloride (CAS No. 69815-95-8)
5-methylfuran-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 69815-95-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The structural features of 5-methylfuran-2-sulfonyl chloride, particularly the presence of a furan ring substituted with a methyl group and a sulfonyl chloride moiety, make it a versatile building block for medicinal chemistry applications.
The sulfonyl chloride functional group in 5-methylfuran-2-sulfonyl chloride is highly reactive and serves as a crucial intermediate in the formation of sulfonamides, sulfonates, and other derivatives. These derivatives have been extensively studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. The furan ring component contributes to the compound's unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. Among these, furan derivatives have emerged as particularly promising candidates due to their structural diversity and biological activity. The compound 5-methylfuran-2-sulfonyl chloride has been explored in several studies as a precursor for synthesizing more complex molecules with targeted pharmacological effects. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
One notable area of research involving 5-methylfuran-2-sulfonyl chloride is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases. By modifying the structure of 5-methylfuran-2-sulfonyl chloride, scientists have been able to generate derivatives that exhibit potent inhibitory activity against specific kinases. These findings highlight the compound's potential as a scaffold for developing next-generation therapeutics.
Another significant application of 5-methylfuran-2-sulfonyl chloride is in the field of material science. The unique properties of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings, where its reactivity and stability are highly valued. Additionally, the sulfonyl chloride group can be used to introduce functional moieties into materials, enhancing their performance for specific applications.
The synthesis of 5-methylfuran-2-sulfonyl chloride typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include sulfonylation followed by chlorination, leveraging established methodologies in organic chemistry. The efficiency and scalability of these synthetic processes are critical factors that influence the commercial viability of derivatives based on this compound.
In conclusion, 5-methylfuran-2-sulfonyl chloride (CAS No. 69815-95-8) is a multifaceted compound with broad applications in pharmaceuticals and material science. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules and advanced materials. As research continues to uncover new therapeutic targets and material requirements, the importance of compounds like 5-methylfuran-2-sulfonyl chloride is expected to grow further, driving innovation across multiple scientific disciplines.
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